2-ヒドラジニルイソニコチン酸

概要

説明

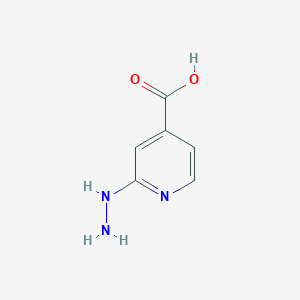

2-Hydrazinylisonicotinic acid and its derivatives are a class of compounds that have been synthesized and characterized for various applications, including theoretical studies, biological evaluations, and the search for non-linear optical materials. These compounds are typically characterized by the presence of a hydrazine group attached to the isonicotinic acid framework, which can lead to a variety of interesting chemical properties and reactivities.

Synthesis Analysis

The synthesis of these compounds often involves the reaction of hydrazine with different precursors. For instance, the synthesis of nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide was achieved and characterized using NMR, FT-IR, and X-ray diffraction techniques . Another study reported the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide through a nucleophilic displacement reaction followed by reaction with hydrazine hydrate, yielding the hydrazide in excellent radiochemical yield . Unexpected reactions can also occur, such as the cleavage of a C–S bond during the attempted synthesis of an acyl hydrazide, leading to different products than anticipated .

Molecular Structure Analysis

The molecular structure of these compounds is often determined using spectroscopic methods and X-ray crystallography. For example, the structure of nicotinic acid hydrazone derivatives has been elucidated, revealing a quasi coplanarity in the molecular skeleton . Theoretical studies using Hartree-Fock and density functional theory methods have also been employed to investigate the molecular geometry, vibrational frequencies, and other properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-hydrazinylisonicotinic acid derivatives can lead to unexpected products under certain conditions. For instance, the reaction of 2-hydrazinoperimidine with maleic anhydride resulted in an unexpected product, which was then further reacted to form Schiff bases . The cleavage of a C–S bond during hydrazination is another example of the complex reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazinylisonicotinic acid derivatives are diverse and can be tailored for specific applications. The compounds exhibit a range of optical properties, as demonstrated by studies on their non-linear optical characteristics . Biological evaluations have shown that some derivatives, such as 2-[18F]-fluoroisonicotinic acid hydrazide, can be retained by bacterial cells, suggesting potential applications in medical imaging . Theoretical calculations have provided insights into the hardness, electronegativity, and thermodynamic properties of these compounds .

科学的研究の応用

植物病害管理

2-ヒドラジニルイソニコチン酸: は、植物病害管理における潜在的な可能性が探求されています。 これは、植物の免疫システムを刺激し、最初の症状が現れる前に感染に対して耐性を発達させることができるエリシターと考えられています 。この化合物は、植物に全身獲得抵抗性(SAR)を誘導する誘導体を作成するために改変され、作物の収量を低下させる病原体に対する有望な戦略を提供します。

抗結核薬

医薬品化学の分野では、2-ヒドラジニルイソニコチン酸誘導体は、抗結核薬として有望であることが示されています。 いくつかの誘導体は、結核の原因となる細菌であるマイコバクテリウム・ツベルクローシスに対して顕著な活性を示し、さまざまな癌細胞株に対して明らかな細胞毒性はありません 。これは、新しい抗結核薬を開発するためのリード化合物としての可能性を強調しています。

癌研究

2-ヒドラジニルイソニコチン酸から合成できるヒドラゾン化合物は、癌研究において大きな関心を集めています。 これらの化合物は、独自の生物学的活性と優れた配位能力を備えており、アポトーシスやオートファジーなどの細胞死経路を標的とする医薬品研究の候補となっています 。新しい化学療法薬の設計における役割が精力的に調査されています。

Safety and Hazards

将来の方向性

While there is limited information on the future directions of 2-Hydrazinylisonicotinic acid, its unique structure and diverse applications suggest potential for further exploration in scientific research. For instance, hydrazine derivatives have shown potential as acetylcholinesterase inhibitors , and the synthesis of novel hydrazone derivatives of isonicotinic hydrazide has shown promising results in antimycobacterial activity .

作用機序

Target of Action

The compound is primarily used for research and development purposes . More studies are needed to identify its specific targets and their roles in biological systems.

Mode of Action

It’s worth noting that hydrazine derivatives, such as isoniazid, have been shown to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall

Biochemical Pathways

Given the potential similarity to other hydrazine derivatives, it might interfere with the synthesis of mycolic acids, affecting the mycolic acid biosynthesis pathway . .

特性

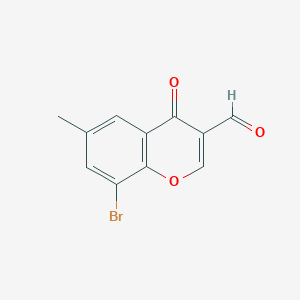

IUPAC Name |

2-hydrazinylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRFHRBNLUGPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650358 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887589-25-5 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)